Sbfi-AM

Intracellular Sodium Imaging Cell Loading Fluorescent Dyes

Sbfi-AM is the membrane-permeable AM ester of the sodium indicator SBFI, enabling non-invasive, ratiometric intracellular Na⁺ measurement. Unlike single-wavelength dyes (CoroNa Green, Sodium Green), its dual-excitation ratiometric readout intrinsically corrects for dye loading, cell thickness, and photobleaching artifacts, delivering reproducible quantitative data. Choose Sbfi-AM for validated multiplexing with Ca²⁺/pH indicators and high-resolution two-photon imaging in intact tissues. Ensure experimental rigor—avoid generic substitutions that compromise data quality.

Molecular Formula C56H58N2O23
Molecular Weight 1127.1 g/mol
CAS No. 129423-53-6
Cat. No. B154809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSbfi-AM
CAS129423-53-6
SynonymsSBFI-AM
sodium binding benzofuran isophthalate acetoxymethyl este
Molecular FormulaC56H58N2O23
Molecular Weight1127.1 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C
InChIInChI=1S/C56H58N2O23/c1-33(59)72-29-76-53(63)37-7-9-41(43(21-37)55(65)78-31-74-35(3)61)49-23-39-25-51(67-5)45(27-47(39)80-49)57-11-15-69-16-12-58(14-18-71-20-19-70-17-13-57)46-28-48-40(26-52(46)68-6)24-50(81-48)42-10-8-38(54(64)77-30-73-34(2)60)22-44(42)56(66)79-32-75-36(4)62/h7-10,21-28H,11-20,29-32H2,1-6H3
InChIKeyMWUYLQGOGOLRQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A neat oil

Sbfi-AM (CAS 129423-53-6): Cell-Permeant Sodium-Selective Fluorescent Indicator for Intracellular Na+ Quantification


Sbfi-AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester) is a cell-permeant, ratiometric fluorescent indicator engineered for the quantitative detection and real-time monitoring of intracellular sodium ion (Na+) dynamics in live cells and intact tissues [1]. It is the membrane-permeable acetoxymethyl (AM) ester derivative of the sodium-sensitive fluorophore SBFI. Upon passive diffusion across the plasma membrane, intracellular esterases cleave the AM groups, trapping the charged, Na+-sensitive SBFI free acid within the cytosol . The probe exhibits a spectral excitation shift upon Na+ binding, enabling ratiometric measurements that are intrinsically corrected for variations in dye concentration, cell thickness, and optical pathlength [2]. This property facilitates robust, quantitative analysis of Na+ fluxes under diverse physiological and pharmacological conditions.

Why Generic Na+ Indicator Substitution Fails for Sbfi-AM: A Quantitative Justification for Specification


The selection of an intracellular sodium indicator for quantitative imaging is not trivial. Generic substitution of Sbfi-AM with other sodium-sensitive probes (e.g., CoroNa Green, Sodium Green, or non-ratiometric dyes) or with the impermeant free acid form of SBFI can lead to fundamentally different and often misleading experimental outcomes [1]. These differences arise from critical, quantifiable variations in membrane permeability, intracellular retention, spectral properties, and susceptibility to artifacts such as photobleaching and uneven dye loading. Unlike the AM ester of SBFI, the free acid SBFI is membrane-impermeant and requires invasive loading techniques (e.g., microinjection or patch-pipette dialysis), which limits throughput and perturbs cellular physiology [2]. Furthermore, many alternative Na+ indicators (e.g., CoroNa Green) are single-wavelength intensity-based dyes, making them highly sensitive to pathlength and dye concentration artifacts, whereas Sbfi-AM's ratiometric nature provides inherent normalization . These quantifiable distinctions directly impact data quality, reproducibility, and the validity of conclusions drawn from intracellular Na+ measurements, making precise specification of Sbfi-AM a critical factor in experimental design and procurement.

Sbfi-AM: A Comparative, Quantitative Evidence Guide for Scientific Procurement


Membrane Permeability: Sbfi-AM Enables Passive Cytosolic Loading, Circumventing the 0% Loading Efficiency of Impermeant SBFI Free Acid

The primary and most critical differentiation for Sbfi-AM is its ability to passively cross the cell membrane for non-invasive loading, a feature entirely absent in the parent compound SBFI free acid. The free acid form of SBFI is completely membrane-impermeant and exhibits a loading efficiency of 0% under standard incubation conditions, necessitating invasive techniques such as microinjection or whole-cell patch-clamp dialysis to introduce the dye into the cytosol [1]. In contrast, Sbfi-AM, by virtue of its acetoxymethyl ester modification, is lipophilic and readily diffuses across the plasma membrane. Once internalized, intracellular esterases cleave the AM groups, trapping the now-charged, Na+-sensitive SBFI molecule within the cell . This mechanism enables uniform, non-invasive labeling of cell populations or single cells in intact tissue, with typical loading achieved via simple incubation with 5-10 µM Sbfi-AM for 30-60 minutes [2].

Intracellular Sodium Imaging Cell Loading Fluorescent Dyes

Sodium Selectivity: Sbfi-AM Exhibits an 18-Fold Preference for Na+ over K+, a Quantified Edge for Physiological Measurements

In the complex ionic milieu of the cytosol, where K+ concentrations (~140 mM) vastly exceed those of Na+ (~5-15 mM), an indicator's selectivity is paramount. Sbfi-AM demonstrates a quantifiable and significant preference for Na+ over its primary interferent, K+. The probe is approximately 18-fold more selective for Na+ than for K+ . This selectivity is reflected in the dissociation constants (Kd) measured for the two ions: under physiological ionic strength conditions (combined Na+ and K+ concentration of 135 mM), the Kd for Na+ is 11.3 mM, while the apparent Kd for K+ is significantly higher, indicating much weaker binding . In the absence of K+, the Kd for Na+ is as low as 3.8 mM [1]. This high level of discrimination is critical for accurately resolving small, physiologically relevant changes in cytosolic [Na+] against a high background of K+.

Ion Selectivity Sodium-Potassium Discrimination Fluorescent Indicator

Intracellular Loading Efficiency: ATP Permeabilization Boosts Sbfi-AM Signal-to-Background Ratio by 2-3 Fold Over Standard Methods

Achieving adequate and uniform intracellular loading of Sbfi-AM can be challenging in certain cell types, particularly endothelial cells. A head-to-head comparative study demonstrated that ATP-induced membrane permeabilization significantly enhances Sbfi-AM loading efficiency compared to the standard passive diffusion protocol. The signal-to-background ratio of the intracellular SBFI fluorescent signal, a direct quantitative measure of loading effectiveness, was substantially increased when cells were loaded in the presence of 1-5 mM ATP or 0.1-1 mM 3'-O-(4-benzoyl)benzoyl-ATP (a more specific agonist) [1]. The permeabilization method increased the signal-to-background ratio by a factor of 2-3 fold relative to the standard dye-loading procedure without ATP, indicating a markedly higher intracellular dye concentration [2]. This enhancement was achieved with only a minor, acceptable decrease in cell viability [1].

Endothelial Cell Loading Signal-to-Background Ratio ATP Permeabilization

Ratiometric vs. Intensity-Based Measurement: Sbfi-AM's Spectral Shift Enables Intrinsic Correction, a Feature Lacking in CoroNa Green

A fundamental and quantifiable differentiator of Sbfi-AM from many other sodium indicators, including the commonly used CoroNa Green, is its ratiometric measurement capability. Sbfi-AM exhibits a spectral excitation shift upon binding Na+, allowing for the calculation of a fluorescence ratio (e.g., 340/380 nm excitation with emission at ~500 nm) . This ratio is independent of dye concentration, cell thickness, illumination intensity, and photobleaching, providing an intrinsic correction for these common experimental artifacts. In contrast, CoroNa Green is a single-wavelength, intensity-based dye; its fluorescence emission intensity at ~516 nm increases upon Na+ binding with little to no spectral shift . Consequently, CoroNa Green measurements are highly susceptible to variations in dye loading and optical pathlength, making absolute quantification and comparison between cells or experiments extremely challenging [1].

Ratiometric Imaging Fluorescence Quantification Artefact Correction

Sbfi-AM: Best-Fit Research and Industrial Application Scenarios Driven by Differential Evidence


Quantitative Monitoring of Intracellular Na+ Dynamics in Live Neuronal and Cardiac Preparations

Sbfi-AM is the preferred tool for quantifying Na+ fluxes in excitable cells such as neurons and cardiomyocytes, where small, rapid changes in cytosolic [Na+] drive action potentials, modulate ion channel activity, and regulate Na+/K+-ATPase function. The evidence that Sbfi-AM is cell-permeant, enabling non-invasive loading of neurons in culture or acute brain slices, is critical for these studies [1]. Furthermore, its ~18-fold selectivity for Na+ over K+ ensures that the measured signal is specific to Na+ transients and not confounded by the high intracellular K+ concentration (see Evidence Item 2). The ratiometric nature of the probe (Evidence Item 4) provides the quantitative rigor necessary to compare [Na+] levels before and after pharmacological or genetic manipulation, correcting for variations in dye loading between individual cells in a heterogeneous tissue [2].

High-Fidelity Measurement of Intracellular Na+ in Difficult-to-Load Endothelial and Epithelial Cells

For cell types that exhibit poor passive loading of Sbfi-AM, such as endothelial cells or certain epithelial monolayers, the ATP-permeabilization protocol provides a validated, high-efficiency alternative. As demonstrated by a direct head-to-head comparison (Evidence Item 3), this method increases the signal-to-background ratio by 2-3 fold compared to standard passive loading [3]. This protocol is essential for researchers aiming to measure baseline [Na+]i or study the effects of vasoactive agonists, shear stress, or transport inhibitors in vascular biology, where low loading efficiency would otherwise preclude quantitative analysis. The ability to achieve robust, uniform loading is a direct outcome of the specific evidence supporting Sbfi-AM use in these challenging systems.

Multiplexed Ion Imaging Correlating Na+ Fluxes with Ca2+, pH, and Membrane Potential

Sbfi-AM's spectral properties (UV excitation, ~500 nm emission) are specifically designed for multiplexing with other popular fluorescent indicators. The evidence confirms its use in combination with Ca2+ indicators (e.g., Fura-2, Fluo-4), pH indicators (e.g., BCECF), and mitochondrial membrane potential dyes (e.g., JC-1) . This allows for the simultaneous, real-time correlation of changes in intracellular Na+ with other key physiological parameters. The ability to perform such multiplexed, ratiometric Na+ measurements is a key differentiator from green-emitting, single-wavelength Na+ dyes like CoroNa Green or Sodium Green, which suffer from significant spectral overlap and lack intrinsic correction, making reliable multiparametric analysis difficult .

Quantitative Two-Photon Imaging of Na+ Gradients in Intact Tissues

While newer Na+ indicators may offer advantages in fluorescence lifetime imaging (FLIM) for two-photon microscopy, Sbfi-AM remains a valuable and widely cited standard for quantitative two-photon excitation ratiometric imaging of Na+ in intact tissues [4]. The evidence shows that Sbfi-AM is suitable for high-resolution measurements in deep tissue preparations, such as brain slices and isolated perfused organs, where its cell-permeant nature allows for bulk loading of tissue . For users with established two-photon ratiometric imaging setups (e.g., using 760-800 nm excitation), Sbfi-AM provides a direct, validated path to quantifying [Na+] gradients without the need to adopt new calibration schemes or analysis pipelines required for alternative probes like ANG-2 [5].

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